molecular formula C15H15NO3S2 B11682342 methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

methyl 4-[(E)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate

Cat. No.: B11682342
M. Wt: 321.4 g/mol
InChI Key: WZEDYBNGSHAXFW-FMIVXFBMSA-N
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Description

METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is an organic compound with a complex structure that includes a benzoate ester and a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps. One common method includes the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to optimize the reaction efficiency. Catalysts such as Lewis acids (e.g., Al2O3, Fe2(SO4)3) have been reported to facilitate the esterification process . The use of continuous flow reactors can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reduction . Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include methyl 3-nitrobenzoate, benzaldehyde, and various substituted benzoates .

Mechanism of Action

The mechanism of action of METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with various molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

METHYL 4-{[(5E)-4-OXO-3-PROPYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is unique due to the presence of the thiazolidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H15NO3S2

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 4-[(E)-(4-oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzoate

InChI

InChI=1S/C15H15NO3S2/c1-3-8-16-13(17)12(21-15(16)20)9-10-4-6-11(7-5-10)14(18)19-2/h4-7,9H,3,8H2,1-2H3/b12-9+

InChI Key

WZEDYBNGSHAXFW-FMIVXFBMSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC=C(C=C2)C(=O)OC)/SC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=C(C=C2)C(=O)OC)SC1=S

Origin of Product

United States

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